Phenol, 4-isododecyl- is an organic compound classified under alkylphenols, characterized by the substitution of an isododecyl group at the para position of the phenol ring. Its molecular formula is , and it has a molecular weight of approximately 262.43 g/mol. This compound is primarily recognized for its industrial applications, particularly in the production of surfactants, lubricants, and as an intermediate in various chemical syntheses. It is also noted for its potential environmental and health impacts, particularly as an endocrine disruptor .
Phenol, 4-isododecyl- can be sourced from various chemical suppliers and is listed under several chemical databases, including the Chemical Abstracts Service with the registry number 27459-10-5. It belongs to a broader class of compounds known as dodecylphenols, which are evaluated for their toxicity and environmental persistence. The classification of this compound includes its identification as a potential endocrine disruptor due to its structural properties and interactions with biological systems .
The synthesis of Phenol, 4-isododecyl- typically involves the alkylation of phenol with isododecene. This reaction is often catalyzed by strong acids such as sulfuric acid or aluminum chloride, which facilitate the formation of the alkylated product under elevated temperatures and pressures.
Phenol, 4-isododecyl- features a para-substituted phenolic structure where the isododecyl group provides significant hydrophobic characteristics. The structural formula can be represented as follows:
CC(C)CCCCCCCCCC1=CC=C(C=C1)O
This structure indicates a complex arrangement that influences its physical properties and reactivity .
Phenol, 4-isododecyl- participates in various chemical reactions:
The mechanism of action for Phenol, 4-isododecyl- involves interactions with cellular membranes and proteins, leading to several biological effects:
The compound exhibits significant lipophilicity (high log P value), which influences its solubility and bioaccumulation potential in aquatic environments .
Phenol, 4-isododecyl- has numerous applications across various fields:
CAS No.: 1344-96-3
CAS No.: 207461-10-7
CAS No.: 60066-35-5
CAS No.:
CAS No.:
CAS No.: